molecular formula C24H18ClN5O2 B2712755 N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide CAS No. 1326903-82-5

N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide

Cat. No.: B2712755
CAS No.: 1326903-82-5
M. Wt: 443.89
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide is a synthetic organic compound designed for research applications. It belongs to the [1,2,3]triazolo[1,5-a]quinazoline class of heterocyclic compounds, a scaffold known for its significant pharmacological potential and presence in various biologically active molecules . Compounds featuring the triazoloquinazoline core have been investigated for a range of biological activities and are considered a privileged structure in medicinal chemistry due to their ability to interact with multiple biological targets . The structure of this particular analog incorporates a phenyl substituent on the triazole ring and an N-(2-chloro-4-methylphenyl)acetamide side chain, which may influence its binding affinity and selectivity in biological systems. Researchers utilize such specialized compounds as key intermediates or target molecules in drug discovery programs, particularly in the development of potential therapeutic agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Safety Notice: For Research Use Only (RUO). Not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct a comprehensive risk assessment before handling this compound.

Properties

CAS No.

1326903-82-5

Molecular Formula

C24H18ClN5O2

Molecular Weight

443.89

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyltriazolo[1,5-a]quinazolin-4-yl)acetamide

InChI

InChI=1S/C24H18ClN5O2/c1-15-11-12-19(18(25)13-15)26-21(31)14-29-23-22(16-7-3-2-4-8-16)27-28-30(23)20-10-6-5-9-17(20)24(29)32/h2-13H,14H2,1H3,(H,26,31)

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(N=NN3C4=CC=CC=C4C2=O)C5=CC=CC=C5)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a quinazoline core and a triazole moiety. Its molecular formula is C₁₈H₁₅ClN₄O, with a molecular weight of approximately 344.8 g/mol. The presence of the chloro and methyl groups is significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth.

Table 1: Cytotoxic Activity Against Various Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
HCT-11615Induction of apoptosis via p53 modulation
A54920Inhibition of EGFR and VEGFR signaling
MCF-718Cell cycle arrest in G1 phase

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression:

  • EGFR and VEGFR Inhibition : The compound has been reported to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are critical in cancer cell proliferation and angiogenesis .
  • Apoptosis Induction : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), suggesting a shift towards apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1 phase in HCT-116 cells, indicating its potential to halt cancer cell proliferation .

Case Studies

A notable study evaluated the compound's effects on HCT-116 colon cancer cells. The results demonstrated that treatment led to a significant increase in apoptotic cell populations and alterations in key regulatory proteins involved in apoptosis . Another study focused on A549 lung cancer cells, where the compound exhibited potent inhibitory effects on cell growth through EGFR signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide with three analogous heterocyclic acetamide derivatives documented in recent literature (see ). Key differences in core structure, substituents, and molecular weight are highlighted:

Compound ID Core Structure Substituents Molecular Weight (g/mol) Key Structural Features
F833-0740 (Main Compound) Triazolo[1,5-a]quinazolin-5-one 3-Phenyl, 4-acetamide (2-chloro-4-methylphenyl) 460.92 Chlorine and methyl groups enhance hydrophobicity; triazoloquinazoline core enables π-π interactions .
919973-69-6 Triazolo[4,3-a][1,4]benzodiazepine 8-Bromo, 6-(2-chlorophenyl) ~399.5 (estimated*) Bromine and chlorophenyl groups may increase steric bulk; benzodiazepine core alters rigidity.
919973-84-5 1,5-Benzodiazocin-2-one 8-Chloro, 1-(4-chlorophenyl)methyl, 6-phenyl ~440.3 (estimated*) Bicyclic benzodiazocin core with dual chloro substituents; potential for halogen bonding.
1025032-19-2 Octahydroquinoxaline 3-Oxo, 2-[(4-chlorophenyl)amino]-2-oxoethyl, N-phenylcarboxamide ~456.9 (estimated*) Saturated quinoxaline core with carboxamide linkage; may exhibit improved solubility.

*Molecular weights estimated based on formulas inferred from substituents.

Key Findings from Structural Comparison :

Core Diversity: The main compound’s triazoloquinazoline core (rigid, planar) contrasts with the benzodiazepine (flexible, fused 7-membered ring) and octahydroquinoxaline (saturated, non-planar) cores in analogs. These differences influence conformational stability and intermolecular interactions . The benzodiazocin core in 919973-84-5 introduces an 8-membered ring, which may confer unique strain-dependent reactivity.

Substituent Effects :

  • Halogenation : Chlorine substituents are common across all compounds, suggesting shared synthetic strategies (e.g., Friedel-Crafts halogenation) or targeting halogen-bonding interactions in biological systems. Bromine in 919973-69-6 adds polarizability but may reduce solubility .
  • Aromatic vs. Aliphatic Groups : The main compound’s 2-chloro-4-methylphenyl group balances hydrophobicity and steric hindrance, whereas the 4-chlorophenylmethyl group in 919973-84-5 introduces additional rotational freedom.

Molecular Weight Trends :

  • The main compound’s higher molecular weight (460.92 g/mol) compared to analogs (~399–457 g/mol) reflects its extended triazoloquinazoline framework. This may impact pharmacokinetic properties like membrane permeability .

Implications for Research and Development

  • Crystallography : Tools like SHELXL () could elucidate the main compound’s hydrogen-bonding patterns (e.g., N–H···O interactions) and compare them with analogs to predict packing efficiency or stability .
  • Supramolecular Chemistry : The graph set analysis framework () may help classify hydrogen-bonding motifs in these compounds, aiding in crystal engineering or co-crystal design .

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